Cas no 373389-97-0 (Benzonitrile, 4-(3,6-dibromo-9H-carbazol-9-yl)-)

Benzonitrile, 4-(3,6-dibromo-9H-carbazol-9-yl)- 化学的及び物理的性質
名前と識別子
-
- Benzonitrile, 4-(3,6-dibromo-9H-carbazol-9-yl)-
- 4-(3,6-Dibromo-9H-carbazol-9-yl)benzonitrile
- BS-47658
- F75510
- SCHEMBL15602734
- 4-(3,6-dibromocarbazol-9-yl)benzonitrile
- DB-411456
- 373389-97-0
-
- インチ: InChI=1S/C19H10Br2N2/c20-13-3-7-18-16(9-13)17-10-14(21)4-8-19(17)23(18)15-5-1-12(11-22)2-6-15/h1-10H
- InChIKey: HNMJYYKKLWEDGW-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1C#N)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
計算された属性
- せいみつぶんしりょう: 425.91902g/mol
- どういたいしつりょう: 423.92107g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 23
- 回転可能化学結合数: 1
- 複雑さ: 453
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.1
- トポロジー分子極性表面積: 28.7Ų
Benzonitrile, 4-(3,6-dibromo-9H-carbazol-9-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1236302-1g |
4-(3,6-dibromo-9H-carbazol-9-yl)benzonitrile |
373389-97-0 | 95% | 1g |
$175 | 2024-06-06 | |
Ambeed | A1496074-100mg |
4-(3,6-Dibromo-9H-carbazol-9-yl)benzonitrile |
373389-97-0 | 95% | 100mg |
$25.0 | 2025-02-24 | |
Ambeed | A1496074-250mg |
4-(3,6-Dibromo-9H-carbazol-9-yl)benzonitrile |
373389-97-0 | 95% | 250mg |
$32.0 | 2025-02-24 | |
1PlusChem | 1P00CKYQ-100mg |
4-(3,6-dibromo-9H-carbazol-9-yl)benzonitrile |
373389-97-0 | 95% | 100mg |
$27.00 | 2024-05-04 | |
Aaron | AR00CL72-250mg |
4-(3,6-Dibromo-9H-carbazol-9-yl)benzonitrile |
373389-97-0 | 96% | 250mg |
$44.00 | 2025-02-12 | |
1PlusChem | 1P00CKYQ-1g |
4-(3,6-dibromo-9H-carbazol-9-yl)benzonitrile |
373389-97-0 | 95% | 1g |
$87.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1639816-1g |
4-(3,6-Dibromo-9H-carbazol-9-yl)benzonitrile |
373389-97-0 | 98% | 1g |
¥1167.00 | 2024-05-16 | |
eNovation Chemicals LLC | Y1236302-250mg |
4-(3,6-dibromo-9H-carbazol-9-yl)benzonitrile |
373389-97-0 | 95% | 250mg |
$95 | 2024-06-06 | |
eNovation Chemicals LLC | Y1236302-250mg |
4-(3,6-dibromo-9H-carbazol-9-yl)benzonitrile |
373389-97-0 | 95% | 250mg |
$95 | 2025-03-01 | |
eNovation Chemicals LLC | Y1236302-100mg |
4-(3,6-dibromo-9H-carbazol-9-yl)benzonitrile |
373389-97-0 | 95% | 100mg |
$75 | 2025-03-01 |
Benzonitrile, 4-(3,6-dibromo-9H-carbazol-9-yl)- 関連文献
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
8. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
9. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
Benzonitrile, 4-(3,6-dibromo-9H-carbazol-9-yl)-に関する追加情報
Benzonitrile, 4-(3,6-dibromo-9H-carbazol-9-yl)- (CAS No. 373389-97-0): An Overview of a Promising Compound in Medicinal Chemistry
Benzonitrile, 4-(3,6-dibromo-9H-carbazol-9-yl)- (CAS No. 373389-97-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a benzonitrile core substituted with a 3,6-dibromo-9H-carbazol-9-yl group, which imparts it with a range of interesting properties that make it a valuable candidate for various applications in drug discovery and development.
The carbazole moiety, a tricyclic aromatic heterocycle, is known for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of bromine atoms at the 3 and 6 positions of the carbazole ring further enhances the compound's stability and bioavailability. The benzonitrile group, on the other hand, contributes to the compound's electronic and steric properties, making it an attractive scaffold for the design of novel therapeutic agents.
Recent studies have highlighted the potential of Benzonitrile, 4-(3,6-dibromo-9H-carbazol-9-yl)- in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anticancer activity against several cancer cell lines, including those resistant to conventional chemotherapeutic agents. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical processes in cancer cell death.
In addition to its anticancer properties, Benzonitrile, 4-(3,6-dibromo-9H-carbazol-9-yl)- has also been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can inhibit the replication of several viruses, including influenza and herpes simplex virus (HSV). The antiviral activity is attributed to its ability to interfere with viral entry and replication processes within host cells.
The structural complexity of Benzonitrile, 4-(3,6-dibromo-9H-carbazol-9-yl)- also makes it an excellent candidate for structure-based drug design. Computational methods such as molecular docking and molecular dynamics simulations have been employed to study the interactions between this compound and various biological targets. These studies have provided valuable insights into the binding modes and key interactions that contribute to its biological activities.
From a synthetic perspective, the preparation of Benzonitrile, 4-(3,6-dibromo-9H-carbazol-9-yl)- involves multiple steps and requires careful optimization to achieve high yields and purity. Recent advancements in synthetic methodologies have facilitated the efficient synthesis of this compound, making it more accessible for further research and development. Techniques such as transition-metal-catalyzed cross-coupling reactions and multicomponent reactions have been particularly useful in this regard.
In conclusion, Benzonitrile, 4-(3,6-dibromo-9H-carbazol-9-yl)- (CAS No. 373389-97-0) represents a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive target for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating various diseases.
373389-97-0 (Benzonitrile, 4-(3,6-dibromo-9H-carbazol-9-yl)-) 関連製品
- 1949816-68-5(methyl 2-[2-imino-6-(methylsulfanyl)-2,3-dihydro-1,3-benzothiazol-3-yl]acetate hydrobromide)
- 1782290-03-2(N-methyl-N-(2-phenylethyl)hydroxylamine)
- 377-00-4(1,1,1,2,2,3,3-heptafluoro-4-isocyanatobutane)
- 79239-50-2(2-(2,5-Dichlorophenoxy)propanoyl chloride)
- 2228269-46-1(2,2-difluoro-1-(2-phenoxyethyl)cyclopropan-1-amine)
- 1788769-68-5(N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxamide)
- 16001-93-7(bis(dimethoxyphosphoryl)methane)
- 1821679-30-4(4,4,4-trifluoro-3,3-dimethylbutan-1-ol)
- 62590-71-0(2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol)
- 2228910-83-4(N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine)




